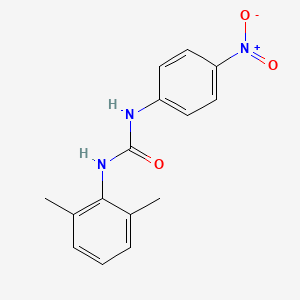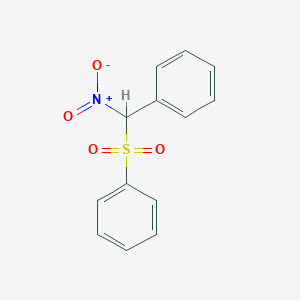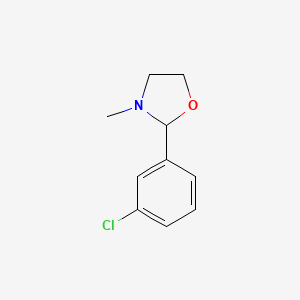
(4-Chlorophenyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)diphenylsilane is an organosilicon compound with the molecular formula C18H15ClSi. It is characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group and two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of chlorophenylsilane with diphenylmagnesium or diphenyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorophenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)diphenylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 4-chlorophenyl group enhances its reactivity and specificity in certain reactions .
Comparación Con Compuestos Similares
- (4-Chlorophenyl)phenylsilane
- (2-Chlorophenyl)diphenylsilane
- (4-Biphenylyl)diphenylsilane
- (4-tert-Butylphenyl)diphenylsilane
Comparison: (4-Chlorophenyl)diphenylsilane is unique due to the presence of both a 4-chlorophenyl group and two phenyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Propiedades
Número CAS |
18557-60-3 |
|---|---|
Fórmula molecular |
C18H15ClSi |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H15ClSi/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H |
Clave InChI |
MHSHAEXCPBUGDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


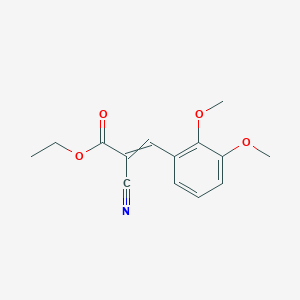
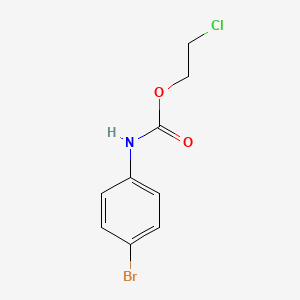
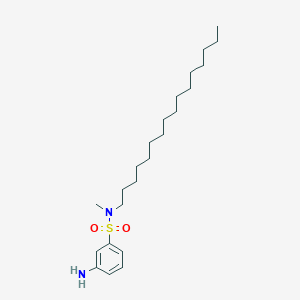

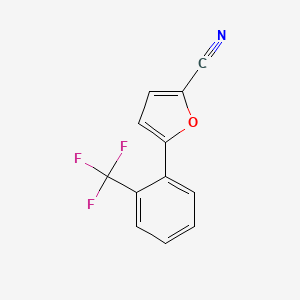

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
